molecular formula C15H13Cl2FN2O3S B3566894 N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Cat. No.: B3566894
M. Wt: 391.2 g/mol
InChI Key: ZAUGNLOBDWJKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of dichlorophenyl, fluoro, and methylsulfonyl groups attached to an anilinoacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:

    Nitration and Reduction: Nitration of 3,5-dichlorobenzene followed by reduction to obtain 3,5-dichloroaniline.

    Fluorination: Introduction of a fluoro group to the aniline derivative.

    Sulfonylation: Reaction with methylsulfonyl chloride to introduce the methylsulfonyl group.

    Acylation: Finally, acylation with chloroacetic acid to form the acetamide structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions might target the nitro or sulfonyl groups, leading to amines or thiols.

    Substitution: Halogen atoms (chlorine, fluorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of halogens.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-2-(2-fluoroanilino)acetamide: Lacks the methylsulfonyl group.

    N-(3,5-dichlorophenyl)-2-(N-methylsulfonylanilino)acetamide: Lacks the fluoro group.

    N-(3,5-dichlorophenyl)-2-(2-chloro-N-methylsulfonylanilino)acetamide: Has a chloro group instead of a fluoro group.

Uniqueness

N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide is unique due to the combination of dichlorophenyl, fluoro, and methylsulfonyl groups, which can impart distinct chemical and biological properties. This uniqueness might translate to specific interactions with molecular targets, enhanced stability, or unique reactivity compared to similar compounds.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2FN2O3S/c1-24(22,23)20(14-5-3-2-4-13(14)18)9-15(21)19-12-7-10(16)6-11(17)8-12/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUGNLOBDWJKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC(=C1)Cl)Cl)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,5-dichlorophenyl)-2-(2-fluoro-N-methylsulfonylanilino)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.